molecular formula C17H26N2O B11352364 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide

Cat. No.: B11352364
M. Wt: 274.4 g/mol
InChI Key: DSUHTIZSVBBKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, and a phenylacetamide moiety. It is used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethyl chloride with phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-phenylacetamide can be compared with similar compounds such as:

    3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921): An opioid analgesic with similar structural features but different pharmacological properties.

    N-{[1-(dimethylamino)cyclohexyl]methyl}-N2-(2-methoxyethyl)glycinamide hydrochloride: A compound with a similar cyclohexyl and dimethylamino moiety but different functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-phenylacetamide

InChI

InChI=1S/C17H26N2O/c1-19(2)17(11-7-4-8-12-17)14-18-16(20)13-15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3,(H,18,20)

InChI Key

DSUHTIZSVBBKID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.